molecular formula C15H21ClN2O2 B247954 N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No. B247954
M. Wt: 296.79 g/mol
InChI Key: VDYXTVZTXYQWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Mechanism of Action

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activity of immune cells. By inhibiting BTK, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide can block these signaling pathways and prevent the growth and proliferation of cancer cells and the activity of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to have a potent inhibitory effect on BTK activity, which can lead to the inhibition of cancer cell growth and the suppression of immune cell activity. N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it an attractive candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has several advantages for use in lab experiments, including its potent inhibitory activity against BTK, its favorable pharmacokinetic properties, and its potential for use in the treatment of various types of cancer and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to evaluate its safety and efficacy in humans and the potential for off-target effects on other signaling pathways.

Future Directions

There are several potential future directions for the development of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide as a therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide and to identify potential off-target effects that may limit its clinical utility.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, including the reaction of 4-chloroaniline with 2,6-dimethylmorpholine to form the intermediate N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)prop-2-enamide. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-bromo-3-fluorobenzonitrile to form the final product, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide.

Scientific Research Applications

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In these studies, N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells and suppress the activity of immune cells that contribute to autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in humans.

properties

Product Name

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C15H21ClN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)

InChI Key

VDYXTVZTXYQWHW-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.